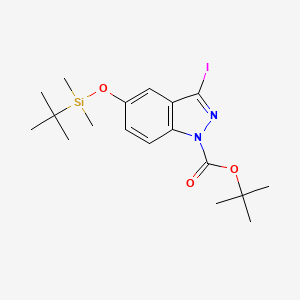

tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate

Description

tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate is a complex organic compound that features a tert-butyl group, a tert-butyldimethylsilyl group, and an indazole core

Properties

IUPAC Name |

tert-butyl 5-[tert-butyl(dimethyl)silyl]oxy-3-iodoindazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27IN2O3Si/c1-17(2,3)23-16(22)21-14-10-9-12(11-13(14)15(19)20-21)24-25(7,8)18(4,5)6/h9-11H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJCUQDRHUGBER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)O[Si](C)(C)C(C)(C)C)C(=N1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27IN2O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The indazole core can be iodinated using iodine or other iodinating agents under controlled conditions . The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Substitution: The iodide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, OsO4

Reducing agents: LiAlH4, NaBH4

Nucleophiles: Organolithium reagents, Grignard reagents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Organic Synthesis

tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate serves as a vital intermediate in the synthesis of various organic compounds. Its structure allows it to function as a building block in the preparation of specialized molecules used in pharmaceuticals and agrochemicals. The presence of the iodine atom enhances its reactivity, making it suitable for nucleophilic substitution reactions.

Biological Studies

The compound is employed in biological research to study macromolecular complexes through techniques such as NMR spectroscopy. The tert-butyl group provides steric hindrance that can influence molecular interactions, making it useful for investigating enzyme-substrate interactions and receptor-ligand binding.

Pharmaceutical Applications

Research indicates potential therapeutic applications for indazole derivatives, including this compound, in treating various diseases. The compound's ability to modulate enzyme activity suggests its use in drug development targeting metabolic pathways.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several indazole derivatives, including those related to this compound, evaluating their cytotoxicity against cancer cell lines. Structural modifications significantly influenced biological activity, indicating that further exploration could yield valuable insights into therapeutic potentials.

Case Study 2: Enzyme Interaction Studies

Research focused on how similar compounds affect key metabolic enzymes involved in drug metabolism. Findings indicated that certain indazole derivatives could competitively inhibit these enzymes, leading to altered pharmacokinetics of co-administered drugs.

Mechanism of Action

The mechanism of action of tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl and tert-butyldimethylsilyl groups provide steric hindrance, which can influence the reactivity and stability of the compound . The iodide group can participate in substitution reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

tert-Butyldimethylsilanol: Used as a silylating agent for the protection of hydroxyl groups.

tert-Butyldimethylsilyl chloride: Commonly used in organic synthesis for the protection of alcohols.

Uniqueness

tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate is unique due to its combination of functional groups, which provide distinct reactivity and stability.

Biological Activity

tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate is a synthetic organic compound notable for its complex structure and potential biological applications. This compound belongs to the indazole family, which has gained attention due to its diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H27IN2O3Si

- Molecular Weight : 474.41 g/mol

- CAS Number : 1426425-58-2

The compound features a tert-butyl group, a tert-butyldimethylsilyl group, and an indazole core, which contribute to its unique reactivity and stability in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This could be particularly relevant in pathways involving neurotransmitter regulation or metabolic processes.

- Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways that are critical for maintaining homeostasis.

- Antioxidant Activity : Preliminary studies suggest that compounds in the indazole family can exhibit antioxidant properties, which may help mitigate oxidative stress in cells.

Anticancer Potential

Research on related indazole compounds has shown promise in anticancer applications. For instance, indazole derivatives have been studied for their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Future investigations into this compound could explore similar pathways.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several indazole derivatives, including those structurally related to this compound. The derivatives were evaluated for their cytotoxicity against various cancer cell lines. Results indicated that structural modifications significantly influenced biological activity, suggesting that further exploration of this compound could yield valuable insights into its therapeutic potential.

Case Study 2: Enzyme Interaction Studies

In another study focusing on enzyme interactions, researchers investigated how similar compounds affected key metabolic enzymes involved in drug metabolism. The findings indicated that certain indazole derivatives could competitively inhibit these enzymes, leading to altered pharmacokinetics of co-administered drugs.

Q & A

Basic: What synthetic strategies are effective for preparing tert-butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate?

Answer:

The synthesis typically involves sequential functionalization of the indazole core. A key step is the introduction of the iodine atom at the 3-position, which can be achieved via electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. The tert-butyldimethylsilyl (TBS) ether group is introduced by reacting a hydroxylated indazole precursor with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole. Finally, the tert-butyl carbamate is installed using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or pyridine).

Critical Considerations:

- Ensure anhydrous conditions for silylation to avoid premature deprotection.

- Monitor iodination regioselectivity using TLC or HPLC to confirm substitution at the 3-position .

Basic: How can purification challenges specific to this compound be addressed?

Answer:

Due to the compound’s lipophilic nature (from TBS and tert-butyl groups), silica gel chromatography using gradients of ethyl acetate/hexane is effective. For large-scale purification, recrystallization from dichloromethane/hexane mixtures may improve yield. Precipitation methods, as described for analogous indazole derivatives, can also isolate the product after reaction completion .

Advanced: What strategies ensure regioselective iodination at the 3-position of the indazole ring?

Answer:

Regioselectivity is influenced by electronic and steric factors. Electron-donating groups (e.g., TBS-protected hydroxyl at the 5-position) direct iodination to the 3-position via resonance stabilization. Using mild iodinating agents like NIS in polar aprotic solvents (e.g., DMF) at 0–25°C minimizes side reactions. Confirm regiochemistry via NOESY NMR or X-ray crystallography .

Advanced: How does the tert-butyldimethylsilyl (TBS) group influence reactivity, and what are its stability limitations?

Answer:

The TBS group enhances solubility in organic solvents and protects the hydroxyl moiety during subsequent reactions. However, it is sensitive to acidic conditions (e.g., TFA) and fluoride ions (e.g., TBAF), which cleave the Si-O bond. Avoid aqueous workups with pH < 5 or fluoride-containing buffers. Stability under basic conditions (e.g., NaHCO₃) makes it compatible with Suzuki-Miyaura couplings .

Advanced: What crystallographic techniques are suitable for resolving the structure of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX programs for structure solution and refinement, particularly for verifying the TBS group’s orientation and iodine placement. Crystallization may require slow evaporation from tert-butyl methyl ether/hexane mixtures. If crystals are elusive, consider co-crystallization with triphenylphosphine oxide to improve lattice formation .

Basic: Which analytical techniques are critical for characterizing this compound beyond NMR?

Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and detects isotopic patterns (e.g., iodine’s signature).

- IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and silyl ether (Si-O, ~1250 cm⁻¹) stretches.

- Elemental Analysis: Validates purity, especially for halogen content .

Advanced: How can low yields in the final coupling step be optimized?

Answer:

Low yields often stem from steric hindrance from the TBS group. Strategies:

- Use bulky palladium catalysts (e.g., SPhos Pd G3) to facilitate cross-coupling.

- Increase reaction temperature (60–80°C) and extend time (12–24 hrs) for sluggish steps.

- Pre-activate the iodide via metal-halogen exchange with n-BuLi before coupling .

Advanced: What cross-coupling reactions are feasible with the 3-iodo substituent?

Answer:

The iodine atom enables Suzuki-Miyaura (aryl boronic acids), Sonogashira (alkynes), and Buchwald-Hartwig (amines) couplings. Key considerations:

- Protect the TBS group with inert atmospheres to prevent cleavage.

- Use Pd(OAc)₂/XPhos systems for high-yielding couplings with electron-deficient partners .

Basic: What are the stability and storage recommendations for this compound?

Answer:

- Storage: -20°C under argon in amber vials to prevent light-induced degradation and moisture uptake.

- Stability: Monitor via HPLC every 3 months; degradation products (e.g., desilylated derivatives) indicate compromised integrity. Avoid prolonged exposure to DMSO, which can accelerate hydrolysis .

Advanced: How can computational modeling aid in predicting reactivity or spectroscopic properties?

Answer:

- DFT Calculations (Gaussian, ORCA): Predict NMR chemical shifts (e.g., iodine’s deshielding effect) and optimize transition states for iodination.

- Molecular Dynamics (MD): Simulate crystallization behavior to identify optimal solvents.

- SHELX Refinement: Validate X-ray data against computed electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.